molecular formula C18H21NO5 B000033 Sekisanolin CAS No. 507-79-9

Sekisanolin

Cat. No. B000033
CAS RN: 507-79-9
M. Wt: 331.36 g/mol
InChI Key: YLWAQARRNQVEHD-UHFFFAOYSA-N
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Description

Sekisanolin is a natural product that has gained attention in the scientific community due to its potential therapeutic properties. It is a sesquiterpene lactone isolated from the roots of the plant Xanthium strumarium L. (commonly known as cocklebur).

Scientific Research Applications

  • Drug Research and Genomic Sciences : Sekisanolin is utilized in drug research, particularly in genomic sciences. This involvement is crucial for dissecting the genetic basis of multifactorial diseases and identifying suitable targets for future medicines (Drews, 2000).

  • Metabolic Research in Drug Development : While not directly mentioned in the abstract, Sekisanolin's metabolic research is essential for drug discovery and development, highlighting its significance in the pharmacological sector (Jiang, Chen, & Zhong, 2016).

  • Potential Therapeutic Applications : Studies have shown that compounds like ghrelin can reverse cachexia in mice bearing human melanoma, suggesting the potential therapeutic ability of such compounds in ameliorating cancer cachexia. This indicates the importance of researching similar compounds like Sekisanolin in therapeutic contexts (Hanada et al., 2003).

  • Applications in Oncology : Research on compounds like 99mTc-SestaMIBI, used in myocardial perfusion imaging, also finds applications in non-oncologic diseases, suggesting a broader scope for similar compounds in medical imaging and treatment of various conditions (Maffioli, Steens, Pauwels, & Bombardieri, 1996).

  • Role in Understanding Immune Response : Technologies such as Rep-Seq, which use next-generation DNA and RNA sequencing, are essential in understanding the immune response. The study of compounds like Sekisanolin could contribute significantly to this field (Benichou, Ben-Hamo, Louzoun, & Efroni, 2012).

properties

IUPAC Name

(1S,13S,16S,18S)-18-methoxy-15-methyl-5,7,12-trioxa-15-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,19-tetraen-13-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-19-9-18(20)17(4-3-12(21-2)6-16(17)19)13-7-15-14(22-10-23-15)5-11(13)8-24-18/h3-5,7,12,16,20H,6,8-10H2,1-2H3/t12-,16+,17+,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWAQARRNQVEHD-PBZHRCKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(C3(C1CC(C=C3)OC)C4=CC5=C(C=C4CO2)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@]2([C@]3([C@@H]1C[C@@H](C=C3)OC)C4=CC5=C(C=C4CO2)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10878333
Record name Tazettine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10878333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sekisanolin

CAS RN

507-79-9
Record name Tazettine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=507-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tazettine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tazettine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10878333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAZETTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76WEU12CSO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
近藤平三郎, 富村邦好 - 藥學雜誌, 1929 - jstage.jst.go.jp
… (1) 鹽 基 の 製 造 及 び其 精 製 Sekisanolin製 造の場合 と同樣に して弱 アルカ リ性 となせ る浸出液を クロロホル ムにて振盪す るときは, Sekisanin, Sekisanolinと 共 に本鹽基移行す. 本鹽基の…
Number of citations: 3 www.jstage.jst.go.jp
近藤平三郎, 富村邦好, 石渡三郎 - 藥學雜誌, 1932 - jstage.jst.go.jp
… ロロホル ムを加へ て数回振出すれば易溶 性な るSeklsanin,Sekisanolin,Homolycorin,及 … の水溶液 に苛性 カ リを加へて アル カ リ性 とな しクロロホル ムに て振盈 すれば Sekisanolinは …
Number of citations: 2 www.jstage.jst.go.jp
藤尾三郎 - 日本薬理学雑誌, 1949 - jstage.jst.go.jp
森島教授 1) は 石蒜 (Lycorisradiata, Herb) 中 より Emetin-様 の作用を有する Lycorin を 發見し, 石 蒜製劑は優秀な〓 痰藥 として廣 く臨床上に應用されておる. し かし本アルカロイドは赤痢-…
Number of citations: 3 www.jstage.jst.go.jp
C Wehmer, M Hadders - Spezielle Analyse: Dritter Teil Organische Stoffe …, 1933 - Springer
Fam. Gnetaceae: In Rinde der Stengel und Zweige (Droge) folgender Arten: Ephedra vulgaris RICH.(E. di8tachya L.) Meertriiubel [a und b].-E. vulgari8 var. mono-8tachya (E. …
Number of citations: 2 link.springer.com

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